molecular formula C16H18N4O B10981188 N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B10981188
M. Wt: 282.34 g/mol
InChI Key: MWXLPXRSUZRBID-UHFFFAOYSA-N
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Description

“N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide” typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Pyrazole Group: The pyrazole group can be introduced through cyclization reactions involving hydrazines and 1,3-diketones.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: Substitution reactions can occur at various positions on the indole or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

“N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
  • 1-(propan-2-yl)-1H-indole-3-carboxamide
  • N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid

Uniqueness

The uniqueness of “N-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C16H18N4O/c1-11(2)20-10-14(13-6-4-5-7-15(13)20)16(21)18-12-8-17-19(3)9-12/h4-11H,1-3H3,(H,18,21)

InChI Key

MWXLPXRSUZRBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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